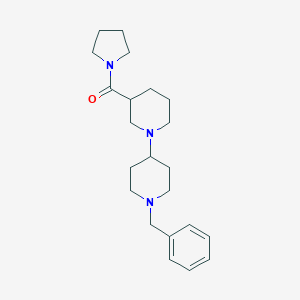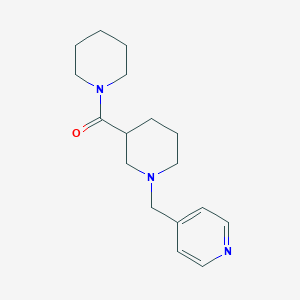![molecular formula C18H33N3O B247435 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol is not fully understood. However, it is believed to act as a GABAA receptor agonist, which leads to the inhibition of neurotransmitter release and the subsequent reduction of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol are primarily related to its effects on the central nervous system. It has been shown to have sedative, anxiolytic, and antipsychotic effects. Additionally, it has been shown to have muscle relaxant properties.
実験室実験の利点と制限
One of the main advantages of 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol is its potential use as a research tool in the study of various neurological disorders. However, one of the limitations of this compound is its potential for toxicity, which must be carefully considered in lab experiments.
将来の方向性
There are several potential future directions for research on 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol. These include further investigation of its mechanism of action, as well as its potential use in the treatment of various neurological disorders. Additionally, there is potential for the development of new analogs of this compound with improved efficacy and reduced toxicity.
合成法
The synthesis of 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol involves a series of chemical reactions. The first step involves the reaction of 1,4-diazabicyclo[2.2.2]octane and 4-chlorobutyronitrile to form 4-(1-bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazine. This intermediate is then reacted with ethylene oxide to produce the final product, 2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol.
科学的研究の応用
2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol has been extensively studied for its potential applications in various fields of research. It has been shown to have promising effects in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. Additionally, it has been investigated for its potential use as a sedative and anesthetic agent.
特性
分子式 |
C18H33N3O |
|---|---|
分子量 |
307.5 g/mol |
IUPAC名 |
2-[4-[1-(3-bicyclo[2.2.1]heptanyl)piperidin-4-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C18H33N3O/c22-12-11-19-7-9-20(10-8-19)17-3-5-21(6-4-17)18-14-15-1-2-16(18)13-15/h15-18,22H,1-14H2 |
InChIキー |
QYNZLWAIULROHW-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2N3CCC(CC3)N4CCN(CC4)CCO |
正規SMILES |
C1CC2CC1CC2N3CCC(CC3)N4CCN(CC4)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247354.png)

![2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B247358.png)

![1-[4-(Benzyloxy)-3-methoxybenzyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B247362.png)

![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
![3-{[3-(1-azepanylcarbonyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B247366.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)

![1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247369.png)

![4-Bromo-2-{[4-(4-ethyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B247372.png)